3-Bromo-9-hexyl-9H-carbazole
Overview
Description
3-Bromo-9-hexyl-9H-carbazole is a compound with the molecular formula C18H20BrN and a molecular weight of 330.27 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
While specific synthesis methods for 3-Bromo-9-hexyl-9H-carbazole were not found, a general synthesis method for 3-Bromo-9H-carbazole involves the use of N-bromosuccinimide in dimethylformamide .Molecular Structure Analysis
The molecular structure of 3-Bromo-9-hexyl-9H-carbazole consists of a carbazole unit with a bromine atom at the 3-position and a hexyl chain at the 9-position .Physical And Chemical Properties Analysis
3-Bromo-9-hexyl-9H-carbazole is a solid at 20 degrees Celsius . The compound has a melting point range of 47.0 to 51.0 degrees Celsius .Scientific Research Applications
Photophysical Properties and Synthesis Techniques
3-Bromo-9-hexyl-9H-carbazole derivatives have been synthesized and characterized to explore their photophysical properties. Studies like the one conducted by Kremser et al. (2008) have shown that these compounds exhibit significant shifts in absorption and emission maxima when electron-withdrawing groups are introduced. The findings are crucial for developing new materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Kremser et al., 2008).
Chemical Reactivity and Modification
Research has also focused on the chemical reactivity and modification of carbazole derivatives. A study by Iraqi et al. (2006) explored the postmodification of poly(9-alkyl-9H-carbazole-2,7-diyl)s, revealing the potential of brominated polymer as a precursor for further functionalization. This research opens doors to the synthesis of new polymers with diverse functional groups, expanding the utility of carbazole-based materials in various scientific applications (Iraqi et al., 2006).
Environmental and Biological Studies
In the realm of environmental science, the toxicity and interaction of polyhalogenated carbazoles with human receptors have been a subject of study. A recent research by Armas and Apodaca (2022) employed molecular docking to investigate the potential toxicity of these compounds, specifically their interactions with the human androgen receptor. This study is crucial for understanding the environmental impact of these pollutants and their potential risks to human health (Armas & Apodaca, 2022).
Photovoltaic Applications
The development of organic dyes for dye-sensitized solar cells is another intriguing application. Research by Su et al. (2017) on triarylamine organic dyes containing the 9-hexyl-2-(hexyloxy)-9H-carbazole demonstrates the potential of carbazole derivatives in enhancing the efficiency of solar energy conversion. These findings are integral to the advancement of renewable energy technologies (Su et al., 2017).
Antimicrobial and Antitumor Properties
Carbazole derivatives have been evaluated for their antimicrobial and antitumor properties. Studies like the one conducted by Salih et al. (2016) have synthesized new heterocyclic derivatives of 9H-carbazole and tested them as antimicrobial agents, providing insights into the potential pharmaceutical applications of these compounds (Salih et al., 2016).
Safety And Hazards
Future Directions
Carbazole derivatives, such as 3-Bromo-9-hexyl-9H-carbazole, are attractive for their potential applications in various organic optoelectronic devices . They exhibit fluorescence in the near-infrared region of the spectrum, making them promising compounds for use as an active emitting layer in near-infrared organic light-emitting diodes (OLEDs) and other possible applications as infrared luminophores .
properties
IUPAC Name |
3-bromo-9-hexylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19)10-11-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUCKXZMLJFXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40778751 | |
Record name | 3-Bromo-9-hexyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40778751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-hexyl-9H-carbazole | |
CAS RN |
156972-74-6 | |
Record name | 3-Bromo-9-hexyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40778751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-9-hexyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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